

ER-27319 maleate downstream signaling pathways

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Compound of Interest

Compound Name: ER-27319 maleate

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An In-Depth Technical Guide to the Downstream Signaling Pathways of **ER-27319 Maleate**

For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 is a synthetic, acridone-related compound identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).^{[1][2][3]} Syk is a critical non-receptor tyrosine kinase that plays a pivotal role in the signaling cascades of the high-affinity IgE receptor, FcεRI, in mast cells.^{[2][3][4]} Engagement of FcεRI by allergen-IgE complexes initiates a complex series of intracellular events, leading to the degranulation of mast cells and the release of pro-inflammatory mediators such as histamine, arachidonic acid, and cytokines.^{[3][5]} By specifically targeting the activation of Syk, ER-27319 effectively abrogates these downstream signaling events, highlighting its therapeutic potential in the treatment of allergic and inflammatory diseases.^{[2][3]} This guide provides a comprehensive overview of the core mechanism of action of ER-27319, its effects on downstream signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action

The primary mechanism of action of ER-27319 is the selective inhibition of the activation of Syk in mast cells following the engagement of the FcεRI receptor. The compound specifically interferes with the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.^[5] A key aspect

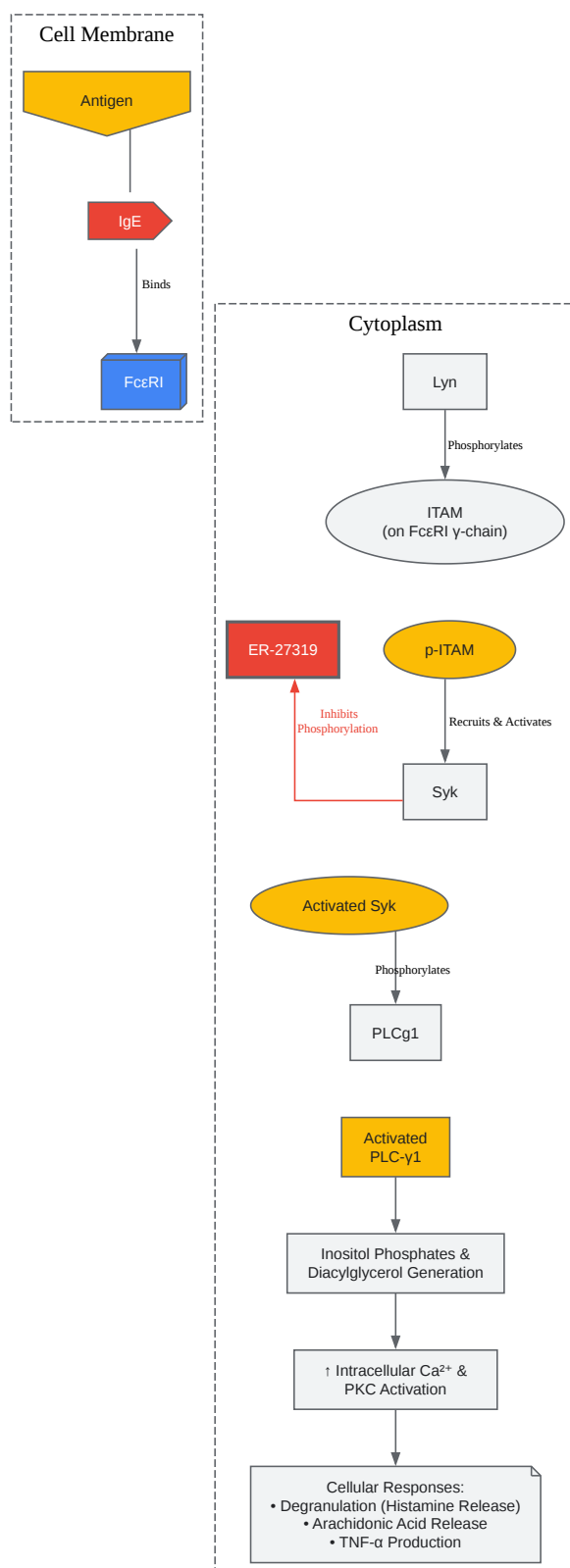
of its selectivity is that ER-27319 does not inhibit the activity of Lyn kinase, an upstream Src family kinase responsible for phosphorylating the FcεRI receptor ITAMs in the first place.[2][5] This demonstrates that ER-27319's inhibitory effect is highly specific to the Syk activation step within the FcεRI signaling pathway.[5]

FcεRI-Mediated Signaling and the Role of ER-27319

The activation of mast cells via the FcεRI receptor is a central event in Type I hypersensitivity reactions. The signaling cascade is initiated by the cross-linking of receptor-bound IgE by multivalent antigens. This leads to the phosphorylation of ITAMs on the β and γ subunits of FcεRI by Lyn kinase. Phosphorylated ITAMs then serve as docking sites for the tandem SH2 domains of Syk, leading to Syk's recruitment, phosphorylation, and activation.[6]

Activated Syk propagates the signal downstream by phosphorylating and activating a host of effector molecules, including Phospholipase C-γ1 (PLC-γ1).[4][5] The activation of PLC-γ1 leads to the generation of inositol phosphates and diacylglycerol, which in turn trigger the mobilization of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC).[4][5] This cascade of events culminates in the degranulation of mast cells and the synthesis and release of inflammatory mediators.[5]

ER-27319 disrupts this entire cascade by preventing the initial activation of Syk.[5] By inhibiting the tyrosine phosphorylation of Syk, it effectively blocks all subsequent downstream events.[2][5]



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Caption: FcεRI downstream signaling pathway and the inhibitory action of ER-27319.

Data Presentation: Inhibitory Activity of ER-27319

The inhibitory effects of ER-27319 have been quantified across various cell types and assays. The data consistently demonstrates its potency in blocking mast cell responses.

Table 1: IC₅₀ Values for ER-27319

Cell Type	Assay	IC ₅₀ Value	Reference
Human and Rat Mast Cells	Antigen-induced allergic mediator release	~10 µM	[1] [7]
RBL-2H3 Cells	Antigen-induced TNF-α production	~10 µM	[1]
RBL-2H3 Cells	Antigen-induced inositol phosphate generation	~10 µM	[4] [7]
RBL-2H3 Cells	Antigen-induced arachidonic acid release	~10 µM	[4] [7]

| RBL-2H3 Cells | Antigen-induced histamine secretion | ~10 µM |[\[4\]](#)[\[7\]](#) |

Table 2: Specificity of ER-27319 Inhibition

Cell Type	Stimulus	Target Protein / Process	ER-27319 Effect	Reference
RBL-2H3 Cells	Antigen	Syk tyrosine phosphorylation	Inhibited	[2][5]
RBL-2H3 Cells	Antigen	FcεRI β and γ subunit phosphorylation	No inhibition	[2][5]
Jurkat T Cells	anti-CD3	PLC-γ1 tyrosine phosphorylation	No inhibition	[2][5]

| Human Peripheral B Cells | anti-IgM | Syk phosphorylation (via Igβ ITAM) | No inhibition [2][5]
|

Experimental Protocols

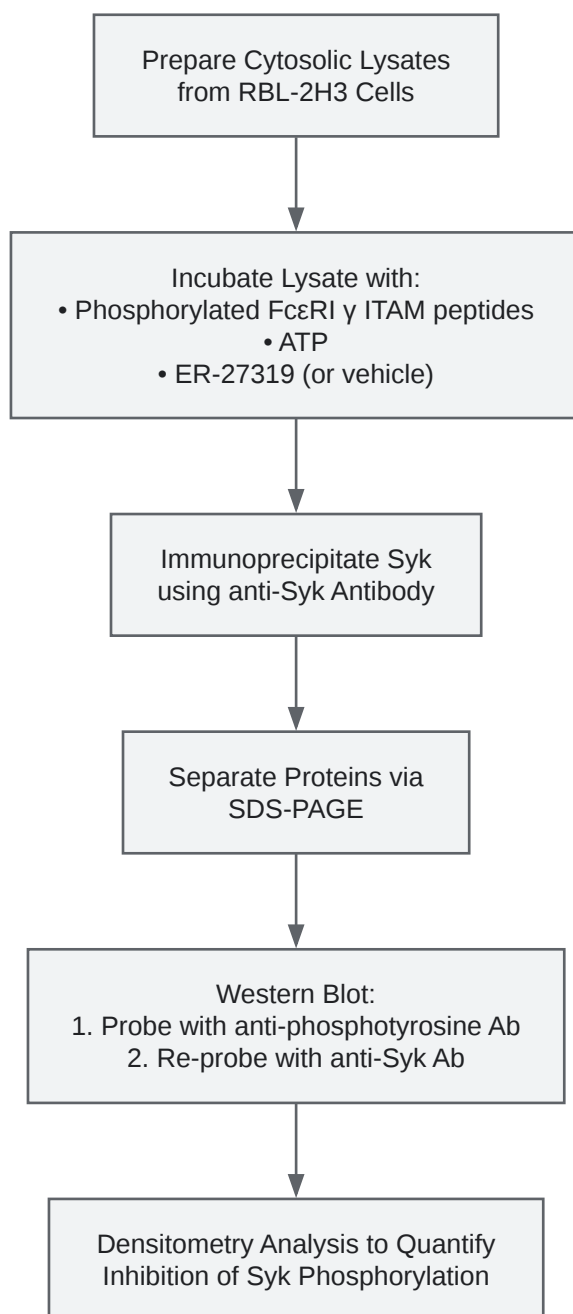
In Vitro Syk Phosphorylation Assay

This assay is crucial for determining the direct inhibitory effect of ER-27319 on the phosphorylation of Syk induced by the FcεRI γ subunit ITAM.

Methodology:

- Cell Lysate Preparation: Cytosolic lysates are prepared from RBL-2H3 cells, which contain a high concentration of cellular Syk.[8]
- Incubation: The cell lysates are incubated with synthesized, dually phosphorylated ITAM peptides from the FcεRI γ subunit and 50 μM ATP.[8]
- Inhibitor Treatment: ER-27319 is added to the incubation mixture at various concentrations (e.g., 10 μM, 30 μM) to assess its inhibitory effect.[8]
- Immunoprecipitation: Following incubation, Syk is immunoprecipitated from the lysates using an anti-Syk antibody.

- Western Blot Analysis: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-phosphotyrosine antibody to detect the level of Syk phosphorylation.[\[1\]](#)
- Quantification: The membrane is subsequently stripped and re-probed with an anti-Syk antibody to ensure equal protein loading in each lane. Densitometry is used to quantify the intensity of the phosphotyrosine bands, allowing for the determination of the extent of inhibition by ER-27319.[\[1\]](#)



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Caption: Experimental workflow for the in vitro Syk phosphorylation assay.

Conclusion

ER-27319 is a potent and highly selective inhibitor of FcεRI-mediated Syk activation in mast cells.[1][3] Its specific mechanism of action, which targets the tyrosine phosphorylation of Syk without affecting upstream kinases like Lyn, effectively disrupts the downstream signaling cascade responsible for the release of allergic and inflammatory mediators.[2][5] The quantitative data and experimental findings confirm its efficacy in blocking degranulation, histamine and arachidonic acid release, and TNF-α production.[5][7] The specificity of ER-27319 for the FcεRI γ phospho-ITAM activation of Syk further underscores its value as a targeted therapeutic agent, making it a promising candidate for the development of novel treatments for allergic diseases.[2]

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